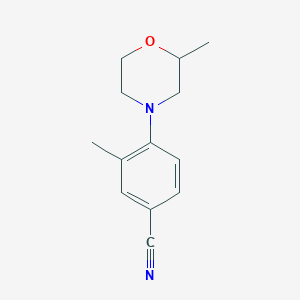![molecular formula C9H13IO3 B12817667 Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-2-oxabicyclo[222]octane-1-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a unique structure that includes an oxabicyclo[222]octane core with an iodine atom and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This method involves the use of mild, metal-free conditions and an organic base to mediate the reaction . The reaction typically proceeds with good to excellent yields and high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The bicyclic structure can engage in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclic structure play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound has an amino group instead of an iodine atom and exhibits different reactivity and applications.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound contains a hydroxymethyl group and is used in different synthetic applications.
Uniqueness
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its bicyclic structure also provides a rigid framework that can influence the properties and behavior of the compound in various reactions.
Properties
Molecular Formula |
C9H13IO3 |
|---|---|
Molecular Weight |
296.10 g/mol |
IUPAC Name |
methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3 |
InChI Key |
NXWBGRYTQDVKBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


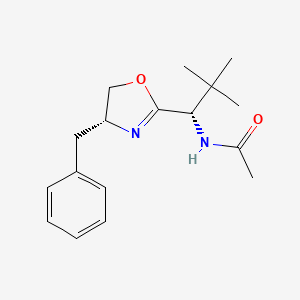
![2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;dihydrochloride](/img/structure/B12817598.png)
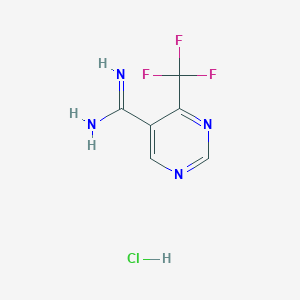

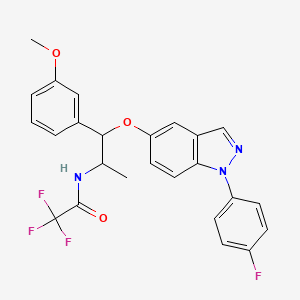
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)

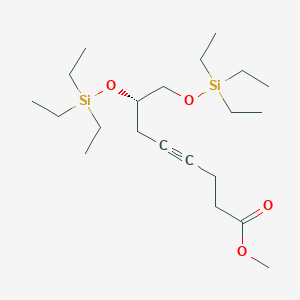




![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)
